

# JZP-430: A Technical Guide to a Potent and Selective ABHD6 Inhibitor

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Compound of Interest		
Compound Name:	JZP-430	
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#### **Abstract**

**JZP-430** is a potent, highly selective, and irreversible inhibitor of the enzyme  $\alpha/\beta$ -hydrolase domain 6 (ABHD6).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **JZP-430**. It is intended for researchers and professionals in drug development and related scientific fields. The document details the mechanism of action of **JZP-430**, its physicochemical and pharmacological properties, and the experimental protocols for its synthesis and evaluation. Visualizations of its chemical structure, its role in signaling pathways, and a representative experimental workflow are also provided.

# **Chemical Structure and Properties**

**JZP-430**, with the formal name N-cyclooctyl-N-methyl-carbamic acid, 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ester, is a small molecule inhibitor of ABHD6.[1] Its development was part of an optimization effort of 1,2,5-thiadiazole carbamates to achieve high potency and selectivity.[1]

Chemical Structure Diagram:

Caption: Chemical structure of JZP-430.

Table 1: Physicochemical Properties of JZP-430



Property	Value	Source
Molecular Formula	C16H26N4O3S	[1]
Molecular Weight	354.47 g/mol	[1]
CAS Number	1672691-74-5	[1]
Appearance	Solid	[2]
Solubility	DMSO: ≥ 100 mg/mL (282.11 mM)	[2]
10% DMSO + 90% (20% SBE- β-CD in Saline): ≥ 2.5 mg/mL (7.05 mM)	[2]	
10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (7.05 mM)	[2]	_
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[2]

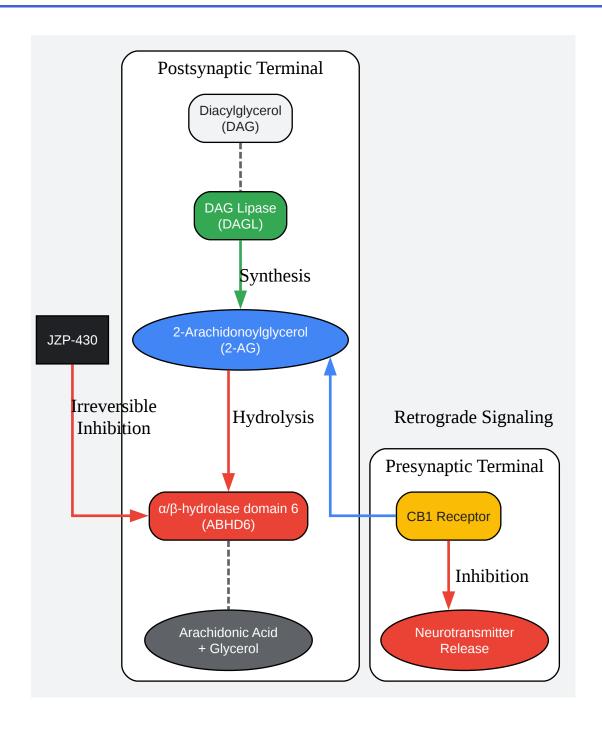
# **Mechanism of Action and Signaling Pathway**

**JZP-430** is an irreversible inhibitor of ABHD6. This enzyme is a serine hydrolase primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system.[1] By inhibiting ABHD6, **JZP-430** effectively increases the levels of 2-AG, thereby potentiating endocannabinoid signaling.

The endocannabinoid system is a crucial modulator of synaptic function. 2-AG, synthesized postsynaptically, acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (primarily CB1) to suppress neurotransmitter release. ABHD6, located on the postsynaptic membrane, terminates this signal by hydrolyzing 2-AG. Inhibition of ABHD6 by **JZP-430** leads to a sustained elevation of 2-AG levels, enhancing its signaling effects.

ABHD6 Signaling Pathway Diagram:





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Caption: **JZP-430** inhibits ABHD6, increasing 2-AG levels and enhancing retrograde signaling.

## **Pharmacological Properties**

**JZP-430** is characterized by its high potency and selectivity for ABHD6.

Table 2: Pharmacological Data for JZP-430



Parameter	Value	Species	Assay Conditions	Source
IC50 (ABHD6)	44 nM	Human	Inhibition of human ABHD6 expressed in HEK293 cells.	[1][2]
Selectivity	~230-fold selective over FAAH and LAL	-	Assessed against fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL).	[2]

# Experimental Protocols Synthesis of JZP-430

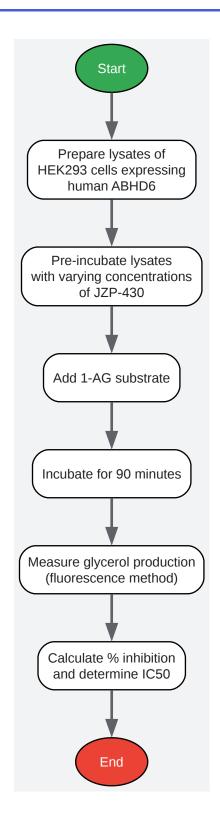
A detailed synthesis protocol for **JZP-430** is described in the primary literature.[1] The synthesis involves a multi-step process culminating in the formation of the carbamate functional group on the 1,2,5-thiadiazole core. Researchers should refer to the supporting information of the cited publication for a comprehensive, step-by-step methodology.

### In Vitro ABHD6 Inhibition Assay

The potency of **JZP-430** against human ABHD6 was determined using an in vitro assay with lysates from HEK293 cells overexpressing the enzyme.[1]

Experimental Workflow for ABHD6 Inhibition Assay:





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Caption: Workflow for determining the IC50 of JZP-430 against ABHD6.

Detailed Methodology:



- Cell Culture and Lysate Preparation: Human embryonic kidney (HEK293) cells are transiently transfected to express human ABHD6. After a suitable incubation period, the cells are harvested and lysed to obtain a cell lysate containing the active enzyme.
- Inhibitor Pre-incubation: The cell lysates are pre-incubated with a range of concentrations of **JZP-430** (or vehicle control) for 30 minutes to allow for the inhibitor to bind to the enzyme.
- Substrate Addition and Reaction: The enzymatic reaction is initiated by the addition of the ABHD6 substrate, 1-arachidonoylglycerol (1-AG).
- Incubation: The reaction mixture is incubated for 90 minutes to allow for the enzymatic conversion of 1-AG to glycerol and arachidonic acid.
- Detection: The amount of glycerol produced is quantified using a fluorescence-based method.
- Data Analysis: The percentage of ABHD6 inhibition is calculated for each concentration of
   JZP-430 relative to the vehicle control. The IC50 value, the concentration of inhibitor
   required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose response curve.

### **Preclinical and Clinical Data**

As of the latest available information, there are no published preclinical or clinical studies specifically for **JZP-430**. This compound is primarily utilized as a research tool to investigate the physiological and pathophysiological roles of ABHD6.

#### Conclusion

**JZP-430** is a valuable chemical probe for the study of ABHD6. Its high potency, selectivity, and irreversible mechanism of action make it an excellent tool for elucidating the role of this enzyme in the endocannabinoid system and other biological processes. Further research is warranted to explore the therapeutic potential of inhibiting ABHD6 with compounds like **JZP-430** in various disease models.



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#### References

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- 2. medchemexpress.com [medchemexpress.com]
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